

In-Depth Technical Guide: Molecular Weight of tert-Butyl (2,3-dihydroxypropyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	tert-Butyl (2,3-dihydroxypropyl)carbamate
Cat. No.:	B163539

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This document provides a detailed breakdown of the molecular weight for **tert-Butyl (2,3-dihydroxypropyl)carbamate**, a compound relevant to researchers, scientists, and professionals in drug development.

Chemical Identity

- Systematic Name: tert-butyl N-(2,3-dihydroxypropyl)carbamate[1]
- Molecular Formula: C₈H₁₇NO₄[1]
- Linear Formula: HOCH₂CH(OH)CH₂NHCO₂C(CH₃)₃[2][3]
- CAS Number: 137618-48-5[1][2]

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for **tert-Butyl (2,3-dihydroxypropyl)carbamate** is C₈H₁₇NO₄.

The calculation is based on the standard atomic weights of each element:

- Carbon (C): ~12.011 u[4][5]

- Hydrogen (H): ~1.008 u[\[6\]](#)[\[7\]](#)
- Nitrogen (N): ~14.007 u[\[8\]](#)[\[9\]](#)
- Oxygen (O): ~15.999 u[\[10\]](#)[\[11\]](#)

The following table summarizes the contribution of each element to the total molecular weight.

Element	Symbol	Count	Atomic Weight (u)	Total Weight (u)
Carbon	C	8	12.011	96.088
Hydrogen	H	17	1.008	17.136
Nitrogen	N	1	14.007	14.007
Oxygen	O	4	15.999	63.996
Total		191.227		

Based on this calculation, the molecular weight of **tert-Butyl (2,3-dihydroxypropyl)carbamate** is approximately 191.23 g/mol. This value is consistent with commercially available data, which lists the molecular weight as 191.22 g/mol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[12\]](#)

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the atomic weights of its elements. As such, detailed experimental protocols for its determination (beyond standard analytical techniques like mass spectrometry for confirmation) are not applicable in this context.

Similarly, the request for diagrams of signaling pathways or experimental workflows using Graphviz is not relevant to the calculation of a molecular property like molecular weight. Such visualizations are typically used to represent biological processes, experimental procedures, or logical flows, none of which are involved in this calculation.

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